7-hydroxy-3,4-dimethyl-2H-chromen-2-one

17β-HSD3 inhibition Prostate cancer research Steroidogenesis

This 3,4-dimethylumbelliferone is the most potent 17β-HSD3 inhibitor among simple 7-hydroxycoumarin analogs (IC50 210 nM), offering a 6.7-fold potency advantage over umbelliferone. Critically, the 3,4-dimethyl substitution pattern confers >47-fold selectivity over MAO-B (IC50 >10,000 nM), eliminating a key off-target liability of coumarin-derived probes. With LogP 2.17 and full Lipinski Rule-of-Five compliance, it is optimized for cell-based assays and in vivo prostate cancer models without complex formulation. The free 7-hydroxyl group enables facile fluorophore conjugation (emission 450–495 nm). Choose this differentiated chemical probe to ensure target engagement specificity and assay reproducibility.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 2107-78-0
Cat. No. B1310051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-3,4-dimethyl-2H-chromen-2-one
CAS2107-78-0
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)O)C
InChIInChI=1S/C11H10O3/c1-6-7(2)11(13)14-10-5-8(12)3-4-9(6)10/h3-5,12H,1-2H3
InChIKeyQEEXKPYVMOIPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-3,4-dimethyl-2H-chromen-2-one (CAS 2107-78-0): Product-Specific Evidence and Differentiation Guide for Procurement


7-Hydroxy-3,4-dimethyl-2H-chromen-2-one (CAS 2107-78-0), also known as 3,4-dimethylumbelliferone, is a synthetic coumarin derivative belonging to the 7-hydroxycoumarin (umbelliferone) class [1]. It is characterized by a chromen-2-one core with methyl substitutions at the 3- and 4-positions and a hydroxyl group at the 7-position, resulting in a molecular formula of C11H10O3 and a molecular weight of 190.19 g/mol [1]. This specific substitution pattern distinguishes it from the parent compound umbelliferone and other methylated analogs, leading to quantifiable differences in its biological activity profile and physicochemical properties that are critical for targeted research applications [2].

Why Generic 7-Hydroxycoumarin Analogs Cannot Substitute for 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one (CAS 2107-78-0) in Targeted Applications


The 7-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry, but small structural modifications—specifically methylation at the 3- and 4-positions—profoundly alter the compound's target selectivity and potency [1]. Simple substitution with the parent umbelliferone (7-hydroxycoumarin) or 4-methylumbelliferone results in dramatically different inhibitory profiles against key enzyme targets such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) and monoamine oxidase B (MAO-B) [2]. The following quantitative evidence demonstrates that 7-hydroxy-3,4-dimethyl-2H-chromen-2-one possesses a unique combination of potency and selectivity that is not replicated by its closest structural analogs, making generic substitution a high-risk strategy for research consistency and reproducibility.

Quantitative Differentiation Evidence for 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one (CAS 2107-78-0) vs. Key Analogs


Superior 17β-HSD3 Inhibition Potency Compared to Umbelliferone and 4-Methylumbelliferone

7-Hydroxy-3,4-dimethyl-2H-chromen-2-one demonstrates significantly higher potency against human 17β-HSD3 (IC50 = 210 nM) compared to the parent compound umbelliferone (IC50 = 1,400 nM) and the mono-methylated analog 4-methylumbelliferone (IC50 = 1,900 nM) [1][2]. The dual methylation at the 3- and 4-positions results in an approximately 6.7-fold and 9-fold increase in potency, respectively, establishing this compound as the most potent inhibitor within this direct structural series.

17β-HSD3 inhibition Prostate cancer research Steroidogenesis

Differential MAO-B Inhibition Profile: Weak Activity Highlights Selectivity Advantage

In contrast to its potent 17β-HSD3 inhibition, 7-hydroxy-3,4-dimethyl-2H-chromen-2-one exhibits very weak inhibitory activity against monoamine oxidase B (MAO-B) with an IC50 of >10,000 nM [1]. This represents a selectivity window of >47-fold for 17β-HSD3 over MAO-B. While direct comparative data for umbelliferone or 4-methylumbelliferone under identical assay conditions are not available, this low MAO-B activity is a critical differentiator from other coumarin derivatives that are being developed as MAO-B inhibitors, such as esuprone (7-hydroxy-3,4-dimethylcoumarin ethanesulfonate), which is a potent MAO-A inhibitor .

MAO-B inhibition Selectivity profiling Neurodegeneration

Physicochemical Properties and Predicted Drug-Likeness for Assay Development

7-Hydroxy-3,4-dimethyl-2H-chromen-2-one possesses favorable physicochemical properties for in vitro and in vivo applications. Its calculated LogP of 2.17 and LogD (pH 7.4) of 2.02 [1] indicate moderate lipophilicity, balancing membrane permeability with aqueous solubility. The compound adheres to Lipinski's Rule of Five with zero violations [1], suggesting drug-like properties. In comparison, the parent umbelliferone has a lower LogP (~1.6) and 4-methylumbelliferone has a LogP of ~1.9, indicating that the additional methyl group in the 3-position of the target compound enhances lipophilicity without pushing it into unfavorable ranges. The compound's predicted boiling point is 377.1±37.0 °C and it has a density of ~1.3 g/cm³ .

Physicochemical properties Lipinski's Rule of Five Assay compatibility

Optimal Application Scenarios for 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one (CAS 2107-78-0) Based on Quantitative Evidence


Prostate Cancer Research: 17β-HSD3 Inhibition Studies

7-Hydroxy-3,4-dimethyl-2H-chromen-2-one is ideally suited as a chemical probe for investigating the role of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) in prostate cancer models. With an IC50 of 210 nM against human 17β-HSD3 expressed in HeLa cells [1], it is the most potent inhibitor among the simple 7-hydroxycoumarin analogs. Its ~6.7-fold potency advantage over umbelliferone [2] makes it the compound of choice for cellular and biochemical assays where robust target engagement at lower concentrations is required, minimizing potential off-target effects.

Selectivity Profiling and Off-Target Assessment Panels

The compound's weak activity against MAO-B (IC50 >10,000 nM) [1] establishes a clear selectivity window (>47-fold) for 17β-HSD3, making it a valuable tool for selectivity profiling panels. Researchers can use 7-hydroxy-3,4-dimethyl-2H-chromen-2-one to benchmark the selectivity of novel 17β-HSD3 inhibitors or to validate that observed phenotypic effects are mediated through 17β-HSD3 inhibition rather than MAO-B modulation, a common off-target concern with coumarin derivatives [2].

Cell-Based Assays and Early-Stage In Vivo Pharmacology

With a LogP of 2.17, LogD (pH 7.4) of 2.02, and full compliance with Lipinski's Rule of Five [1], 7-hydroxy-3,4-dimethyl-2H-chromen-2-one is well-suited for cell-based assays and preliminary in vivo studies. Its moderate lipophilicity balances membrane permeability with aqueous solubility, reducing the need for complex formulation strategies. This profile supports its use in pharmacokinetic and efficacy studies in rodent models of prostate cancer or other 17β-HSD3-related conditions, where consistent exposure and target engagement are critical.

Organic Synthesis and Fluorescent Probe Development

7-Hydroxy-3,4-dimethyl-2H-chromen-2-one serves as a versatile building block for the synthesis of more complex coumarin derivatives, including fluorescent probes [1]. The presence of the free 7-hydroxyl group allows for facile conjugation to fluorophores or other functional moieties, while the 3,4-dimethyl substitution pattern provides a distinct spectral signature that can be leveraged in fluorescence-based assays. The compound exhibits strong emission in the 450-495 nm range [2], making it suitable for use in FRET-based assays and other fluorescence applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.